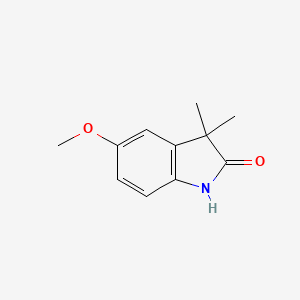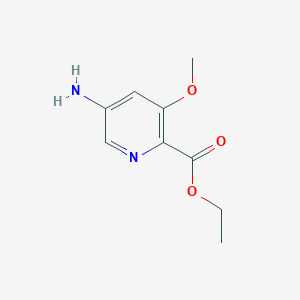![molecular formula C5H5ClF3NO2 B3058079 Propanoyl chloride, 3-[(trifluoroacetyl)amino]- CAS No. 87639-76-7](/img/structure/B3058079.png)
Propanoyl chloride, 3-[(trifluoroacetyl)amino]-
Descripción general
Descripción
Propanoyl chloride, 3-[(trifluoroacetyl)amino]- is a chemical compound with the molecular formula C6H6ClF3NO2. It is an acyl chloride derivative that is used in various organic synthesis processes. This compound is known for its reactivity and is often employed as a reagent in the preparation of other chemical substances.
Mecanismo De Acción
Mode of Action
The compound interacts with its targets through a nucleophilic addition / elimination reaction . This involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the ethylamine . The elimination stage happens in two steps: the carbon-oxygen double bond reforms and a chloride ion is pushed off, followed by removal of a hydrogen ion from the nitrogen .
Biochemical Pathways
The compound affects the acylation reactions in biochemical pathways . Acylation is a process where an acyl group is introduced into a molecule. The reactions of acyl chlorides with primary amines, such as in the case of this compound, are a key part of these pathways .
Result of Action
The result of the compound’s action is the formation of N-substituted amides and ammonium chloride . These products are formed due to the reaction between the compound and amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- can be synthesized through the reaction of propanoyl chloride with trifluoroacetic anhydride and an amine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of propanoyl chloride, 3-[(trifluoroacetyl)amino]- involves the chlorination of propionic acid with phosgene. This method is efficient and allows for the large-scale production of the compound .
Types of Reactions:
Substitution Reactions: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form propanoic acid and trifluoroacetamide.
Acylation: It can participate in Friedel-Crafts acylation reactions, introducing the propanoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophiles: Ammonia, amines, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride are often used in Friedel-Crafts acylation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amides, esters, and other derivatives.
Hydrolysis Products: Propanoic acid and trifluoroacetamide.
Aplicaciones Científicas De Investigación
Propanoyl chloride, 3-[(trifluoroacetyl)amino]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the propanoyl group into various molecules.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparación Con Compuestos Similares
Propanoyl Chloride: Similar in structure but lacks the trifluoroacetyl group, making it less reactive.
Trifluoroacetyl Chloride: Contains the trifluoroacetyl group but lacks the propanoyl moiety.
Uniqueness: Propanoyl chloride, 3-[(trifluoroacetyl)amino]- is unique due to the presence of both the propanoyl and trifluoroacetyl groups. This dual functionality enhances its reactivity and makes it a versatile reagent in organic synthesis.
Propiedades
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3NO2/c6-3(11)1-2-10-4(12)5(7,8)9/h1-2H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFNIBAECYMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559029 | |
| Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87639-76-7 | |
| Record name | N-(Trifluoroacetyl)-beta-alanyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


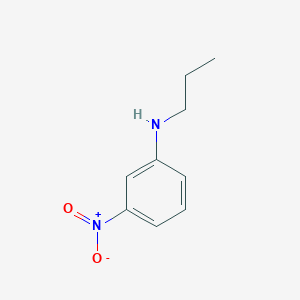

![(4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]-L-proline](/img/structure/B3057999.png)
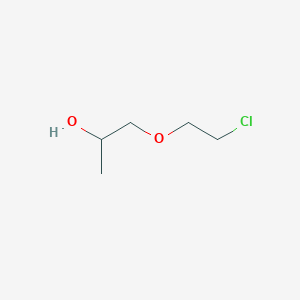
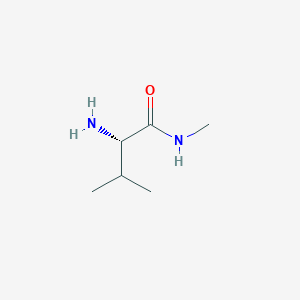

![(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B3058006.png)
![1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[5-bromo-](/img/structure/B3058007.png)

